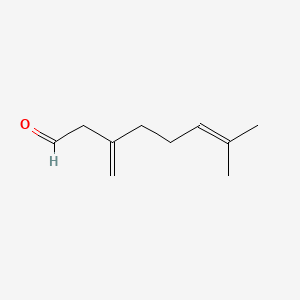

6-Octenal, 7-methyl-3-methylene-

Beschreibung

Eigenschaften

CAS-Nummer |

55050-40-3 |

|---|---|

Molekularformel |

C10H16O |

Molekulargewicht |

152.23 g/mol |

IUPAC-Name |

7-methyl-3-methylideneoct-6-enal |

InChI |

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,8H,3-4,6-7H2,1-2H3 |

InChI-Schlüssel |

ODULZPPCXSTHDT-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=C)CC=O)C |

Kanonische SMILES |

CC(=CCCC(=C)CC=O)C |

Andere CAS-Nummern |

55050-40-3 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Applications in Fragrance and Flavor Industry

6-Octenal, 7-methyl-3-methylene- is primarily used as a fragrance component due to its pleasant aroma. It is structurally similar to other compounds like citronellal and citral, which are widely utilized in perfumery and flavoring.

Safety Assessments

Recent studies indicate that this compound does not exhibit significant genotoxicity or sensitization potential, making it suitable for use in consumer products . The No Expected Sensitization Induction Level (NESIL) for skin sensitization is reported to be 7000 μg/cm², indicating a favorable safety profile .

Medicinal Applications

Research has highlighted the antimicrobial properties of essential oils containing 6-Octenal, 7-methyl-3-methylene-. These oils have demonstrated effectiveness against various microbial strains, suggesting potential therapeutic applications.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of essential oils rich in this compound against standard microbial strains such as Staphylococcus aureus and Bacillus subtilis. The results showed significant inhibition of bacterial growth, indicating its potential as a natural antimicrobial agent .

Food Industry Applications

In the food industry, this compound can be utilized as a flavoring agent. Its incorporation into food products can enhance flavor profiles while also providing antimicrobial benefits.

Research Findings

A study on waste citrus leaves revealed that essential oils extracted from these leaves contained significant amounts of 6-Octenal, 7-methyl-3-methylene-, which exhibited promising antimicrobial properties against foodborne pathogens . This suggests its potential utility in food preservation.

Environmental Considerations

The environmental impact of using 6-Octenal, 7-methyl-3-methylene- has been assessed under various conditions. It is not classified as persistent or bioaccumulative according to environmental standards . This characteristic makes it an attractive option for sustainable applications in consumer products.

Vergleich Mit ähnlichen Verbindungen

Natural Occurrence :

- Found in trace amounts (≤0.02%) in coffee flowers (Coffea spp.) grown in regions with variable rainfall .

- Detected in cumin (Cuminum cyminum) from Xinjiang, China, at concentrations ranging from 0.2–3.26 µg/g , depending on cultivation conditions .

- Isolated from Backhousia citriodora (lemon myrtle) essential oil, where it contributes to citrus-like aroma profiles .

Physical Properties :

- Density: 0.849 g/cm³

- Boiling Point: 214.9°C at 760 mmHg

- Vapor Pressure: 0.152 mmHg at 25°C

- Retention Index (GC, HP-5MS column): 1146.8 .

The following table compares 6-Octenal, 7-methyl-3-methylene- with structurally or functionally related compounds, including aldehydes, terpenes, and alcohols.

Key Differences :

Functional Groups :

- 6-Octenal, 7-methyl-3-methylene- contains an aldehyde group, making it more reactive in oxidation and condensation reactions compared to β-myrcene (a hydrocarbon) .

- The alcohol analog (6-Octen-1-ol, 7-methyl-3-methylene- ) exhibits lower boiling points and higher volatility due to hydrogen bonding limitations .

Natural Abundance :

- Citronellal (C₁₀H₁₈O) is far more abundant in essential oils (up to 45% in citronella) compared to 6-Octenal, 7-methyl-3-methylene- , which is typically found in trace amounts (<3.26 µg/g in cumin) .

Structural Isomerism :

- 3,7-Dimethyl-2-methylen-6-octenal (C₁₁H₁₈O) differs by an additional methyl group, increasing its molecular weight and altering chromatographic retention behavior .

Chromatographic Behavior :

- 6-Octenal, 7-methyl-3-methylene- has a higher retention index (1146.8) than β-myrcene (990) due to its polar aldehyde group .

Vorbereitungsmethoden

Hydrolysis of Acetal Precursors

One of the most documented methods involves hydrolyzing a 7-methyl-3-methylene-7-octenal acetal compound to obtain 6-Octenal, 7-methyl-3-methylene-. This approach is described in recent patent literature and involves the following key steps:

- Starting Material: A 7-methyl-3-methylene-7-octenal acetal compound, where the acetal protecting group stabilizes the aldehyde functionality during earlier synthetic steps.

- Hydrolysis Reaction: Acidic or sometimes neutral aqueous conditions are applied to cleave the acetal, liberating the free aldehyde 6-Octenal, 7-methyl-3-methylene-.

- Reaction Conditions: Typically involves aqueous acid catalysts under controlled temperature to avoid side reactions.

- Outcome: High yield of the target aldehyde with retention of the methylene and methyl substituents.

This method is advantageous for its selectivity and mild conditions, preserving sensitive functional groups.

Synthesis via Halide Intermediates and Reduction

Another preparation route involves the synthesis of 7-methyl-3-methylene-7-octenyl halides, followed by reduction to the aldehyde:

- Halide Formation: Starting from suitable unsaturated precursors, halogenation (e.g., chlorination) is performed to introduce a halide group at the 7-position.

- Reduction Step: The allylic halide is then reduced, often with metal hydrides or catalytic hydrogenation, to generate the exo-methylene group and the aldehyde functionality.

- Work-up: The reaction mixture is extracted with organic solvents such as n-hexane, washed, dried, and concentrated to isolate the product.

- Key Features: This method allows regioselective formation of the methylene group and control over double bond isomerization.

The process is described in European patent EP3037403A1 and involves careful control of reaction parameters to maximize yield and purity.

Photochemical and Isomerization Methods

Photochemical isomerization has been employed as a key step in synthesizing related esters and aldehydes, which can be adapted for 6-Octenal, 7-methyl-3-methylene-:

- Photochemical Regioisomerization: Conversion of α,β-unsaturated esters to β,γ-unsaturated esters via UV irradiation.

- Isomerization: Base or acid catalyzed isomerization can rearrange double bonds to achieve the desired octenal structure.

- Subsequent Hydrolysis and Reduction: Following isomerization, hydrolysis of acetals and reduction steps yield the target aldehyde.

- Applications: This method is useful for generating structural isomers and fine-tuning the position of double bonds.

This approach was reported by Weedon et al. and Zhang et al., highlighting the versatility of photochemical and catalytic isomerization in complex molecule synthesis.

Summary Table of Preparation Methods

Research Findings and Reaction Analysis

- Hydrolysis Efficiency: Hydrolysis of acetals to aldehydes proceeds with high yields (>85%) under optimized acidic conditions, minimizing side product formation.

- Halide Reduction Selectivity: Reduction of allylic halides requires careful control to avoid over-reduction or double bond migration; catalytic hydrogenation with Pd/C or metal hydrides like LiAlH4 are common.

- Isomerization Control: Base-catalyzed isomerization can produce mixtures of isomers; thus, reaction time and pH must be tightly regulated.

- Work-up Procedures: Organic solvent extraction (e.g., n-hexane) followed by washing and drying is standard to purify the aldehyde product.

- Analytical Confirmation: Gas chromatography and NMR spectroscopy confirm the structure and purity of 6-Octenal, 7-methyl-3-methylene-.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 6-Octenal, 7-methyl-3-methylene- in complex mixtures (e.g., essential oils)?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying this compound due to its volatility and structural specificity. Retention indices (RI) and mass spectral libraries (e.g., Adams’ Identification of Essential Oil Components) can confirm its presence via comparisons with known RIs (~13.21 min) and fragmentation patterns . Quantitative analysis requires calibration with purified standards, and challenges include resolving co-eluting terpenes (e.g., myrcene, CAS 123-35-3) due to structural similarities .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., boiling point, density) for this compound?

Conflicting data (e.g., boiling point 214.9°C vs. literature gaps) may arise from purity variations or measurement conditions. Validate values using high-purity samples (>95%) and standardized methods (e.g., ASTM distillation for boiling points). Cross-reference authoritative databases like the EPA/NIH Mass Spectral Data Base or experimental thermochemical datasets . Computational tools (e.g., COSMO-RS) can predict properties if empirical data is scarce .

Q. What synthetic pathways are feasible for 6-Octenal, 7-methyl-3-methylene-, and what purification challenges exist?

Synthesis via terpene oxidation (e.g., myrcene derivatives) or aldol condensation of aldehydes with methylene-containing precursors is plausible. Purification challenges include isolating the α,β-unsaturated aldehyde from isomerization byproducts. Column chromatography with silica gel or reverse-phase HPLC is recommended, with monitoring via NMR (e.g., characteristic aldehyde proton at ~9.5 ppm) .

Advanced Research Questions

Q. How does the stereoelectronic environment of 6-Octenal, 7-methyl-3-methylene- influence its reactivity in organic transformations?

The conjugated diene and aldehyde groups enable Diels-Alder reactions or Michael additions, but steric hindrance from the methylidene group may limit regioselectivity. Computational studies (e.g., DFT) can model transition states to predict reactivity. Experimental validation via kinetic isotope effects or substituent-tuning experiments is critical .

Q. What contradictory findings exist regarding the compound’s environmental persistence or toxicity, and how can they be resolved?

While not directly assessed in toxicological studies, structurally related terpenes (e.g., β-myrcene) show low acute toxicity but potential for allergenicity. Researchers should conduct in vitro assays (e.g., OECD 442D for skin sensitization) and environmental fate studies (hydrolysis/photolysis rates) to address data gaps. Cross-referencing EPA endocrine disruptor screening frameworks may guide priority endpoints .

Q. What role does 6-Octenal, 7-methyl-3-methylene- play in plant biosynthetic pathways, and how can isotopic labeling elucidate its formation?

The compound is a minor component in Backhousia citriodora and other essential oils, suggesting roles in allelopathy or pollinator attraction. Isotopic labeling (e.g., ¹³C-glucose feeding) coupled with GC-MS can trace its biosynthesis from mevalonate or methylerythritol phosphate pathways. Comparative metabolomics of high- vs. low-producing plant varieties may identify regulatory enzymes .

Q. How can computational chemistry optimize experimental design for studying this compound’s spectroscopic signatures?

Density functional theory (DFT) simulations can predict IR vibrational modes (e.g., C=O stretch ~1720 cm⁻¹) and NMR chemical shifts. Validate predictions against experimental data (e.g., EPA/NIH spectral libraries) and adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy. This reduces trial-and-error in assigning complex spectra .

Methodological Recommendations

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.